Compositional Profiling: Bleomycin Hydrochloride vs. Bleomycin Sulfate USP – 97% Bleomycin A5 Content Drives Divergent Biological Activity
Reverse-phase HPLC analysis using USP methodology revealed a stark compositional divergence between two international bleomycin formulations. The bleomycin hydrochloride formulation (Tianjin Hebei Pharmaceutical) was found to contain 97% bleomycin A5 fraction [1]. In direct contrast, the bleomycin sulfate USP formulation (Blenoxane) contained only 69% bleomycin A2 and 29.3% bleomycin B2 [2]. This compositional shift is not merely a difference in salt form but a fundamental change in the active pharmacophore mixture.
| Evidence Dimension | Fractional composition (% of total glycopeptide mixture) by HPLC |
|---|---|
| Target Compound Data | 97% bleomycin A5 |
| Comparator Or Baseline | Bleomycin sulfate USP (Blenoxane): 69% bleomycin A2, 29.3% bleomycin B2 |
| Quantified Difference | Shift from A2/B2 mixture to predominantly A5 |
| Conditions | Reverse-phase HPLC per USP methodology |
Why This Matters
Procurement of a product with a defined, batch-consistent A5-rich composition enables researchers to study the specific pharmacological and toxicological profile of bleomycin A5, which is clinically distinct from the A2/B2 mixture found in sulfate salts.
- [1] Dorr RT, Meyers R, Snead K, Liddil JD. Analytical and biological inequivalence of two commercial formulations of the antitumor agent bleomycin. Cancer Chemother Pharmacol. 1998;42(2):149-154. View Source
- [2] Dorr RT, Meyers R, Snead K, Liddil JD. Analytical and biological inequivalence of two commercial formulations of the antitumor agent bleomycin. Cancer Chemother Pharmacol. 1998;42(2):149-154. View Source
